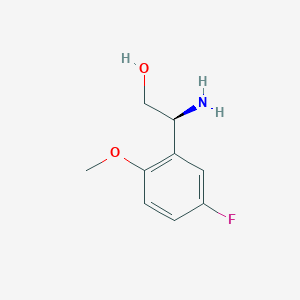![molecular formula C12H22N2O3 B13543347 tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate CAS No. 2164953-43-7](/img/structure/B13543347.png)
tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The use of automated systems for the addition of reagents and the control of reaction conditions can help to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxazolidinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new compounds with specific properties .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. Its unique structure allows it to interact with proteins and other biomolecules in ways that are not possible with more conventional compounds .
Medicine
In medicinal chemistry, this compound is used in the development of new drugs. Its ability to form stable carbamate linkages makes it a valuable tool in the design of prodrugs and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in a variety of applications, including the manufacture of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable carbamate linkages with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)azetidine-3-carboxylic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
tert-ButylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate is unique due to its specific spirocyclic structure, which imparts rigidity and stability to the molecule. This makes it particularly useful in applications where a stable and rigid framework is required, such as in the design of new drugs and materials .
Eigenschaften
CAS-Nummer |
2164953-43-7 |
|---|---|
Molekularformel |
C12H22N2O3 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-6-ylmethyl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-4-5-12(16-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
AZCYOWYMIIAHKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCC2(O1)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


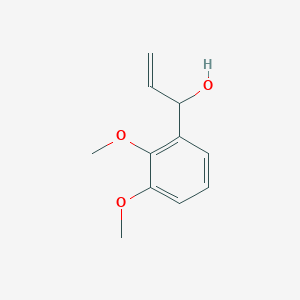
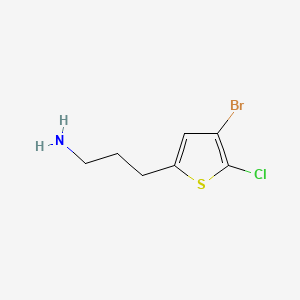

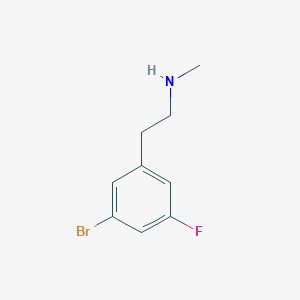
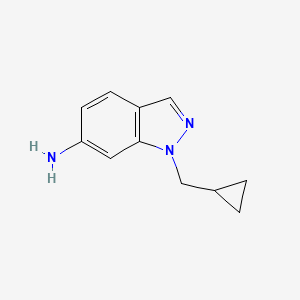
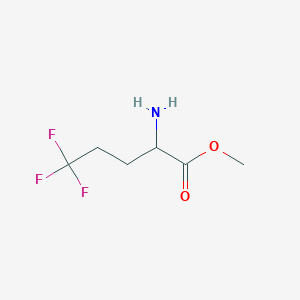
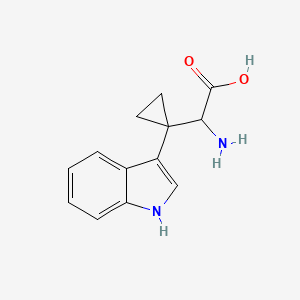
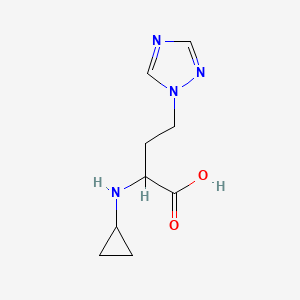
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)



![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
